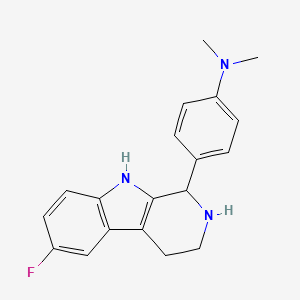

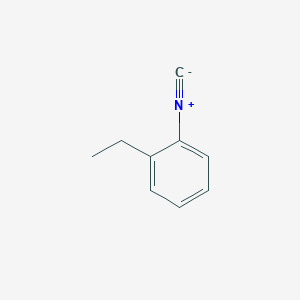

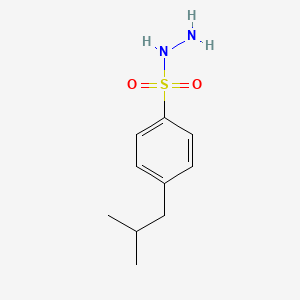

![molecular formula C11H13ClN2O2 B1335352 N-[4-(acetylamino)benzyl]-2-chloroacetamide CAS No. 102677-62-3](/img/structure/B1335352.png)

N-[4-(acetylamino)benzyl]-2-chloroacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[4-(acetylamino)benzyl]-2-chloroacetamide and related compounds has been explored in various studies. For instance, the synthesis of a compound with a similar structure, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Another study reported the synthesis of N-(4-acetylphenyl)-2-chloroacetamide through a method that was described as cheaper and more efficient, although the exact details of the synthesis were not provided . These methods highlight the potential for synthesizing a variety of acetamide derivatives, including the target compound, through the manipulation of reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. Single crystal X-ray diffraction studies confirmed the structure of a similar compound, revealing that it crystallizes in the monoclinic crystal system with specific unit cell parameters . Another study on N-(4-acetylphenyl)-2-chloroacetamide showed that the acetylphenyl ring and the N-(C=O)-C unit of the acetamide group are almost coplanar, indicating a certain rigidity in the molecular structure . These findings suggest that the target compound may also exhibit a defined molecular geometry that could be characterized by similar methods.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored in the context of their potential biological activities. For example, the synthesis of new AB-type monomers for polybenzimidazoles involved a nucleophilic aromatic substitution (S N Ar) reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . This indicates that acetamide derivatives can participate in chemical reactions that are useful for the development of polymers and other materials. The target compound's reactivity could be inferred from these studies, suggesting that it may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been studied to some extent. The crystal structures of compounds like N-(4-acetylphenyl)-2-chloroacetamide provide insight into their solid-state properties, including molecular packing and intermolecular interactions such as N-H...O, C-H...O, and C-H...π interactions . These interactions are crucial for understanding the compound's stability and behavior in different environments. Additionally, the Hirshfeld surface analysis and DFT calculations performed on related compounds can provide information on the electronic properties, such as HOMO-LUMO energy levels, which are relevant for understanding the compound's reactivity and potential applications .

科学研究应用

Advanced Oxidation Chemistry

N-[4-(acetylamino)benzyl]-2-chloroacetamide is involved in advanced oxidation processes, particularly in the degradation of paracetamol. This process leads to the formation of various degradation products, including nitrogenous and non-nitrogenous compounds, which are important in understanding the environmental impact and breakdown pathways of pharmaceuticals (Vogna et al., 2002).

Synthesis of Polybenzimidazoles

The compound is used in the synthesis of new monomers for polybenzimidazoles. These materials have applications in high-performance polymers, showcasing the compound's role in advanced material science (Begunov & Valyaeva, 2015).

Histone Acetylation Modulation

In medical research, derivatives of N-[4-(acetylamino)benzyl]-2-chloroacetamide, like CI-994, are studied for their role in histone deacetylase inhibition, which is significant in cancer therapeutics. This demonstrates the compound's potential in the development of antitumor drugs (Kraker et al., 2003).

Synthesis of α-Ketoamide Derivatives

The compound is instrumental in synthesizing α-ketoamide derivatives, which have diverse applications, including in medicinal chemistry. This underscores its role in the development of new pharmaceutical agents (El‐Faham et al., 2013).

Exploration of Antimicrobial Agents

Research on derivatives of N-[4-(acetylamino)benzyl]-2-chloroacetamide explores their potential as antimicrobial agents, contributing to the search for new treatments for bacterial and fungal infections (Gouda et al., 2010).

Anti-acetylcholinesterase Activity

The compound plays a role in synthesizing derivatives with anti-acetylcholinesterase activity, relevant in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Study of Lipophilicity and Pharmacokinetics

Research on chloroacetamides, including N-[4-(acetylamino)benzyl]-2-chloroacetamide, helps in predicting the lipophilicity and pharmacokinetics of these compounds, essential in drug development and understanding their biological activity (Vastag et al., 2018).

Metabolic Activation in Aromatic Amines

Studies of aromatic amines involving N-[4-(acetylamino)benzyl]-2-chloroacetamide contribute to understanding their metabolic activation, which is crucial in assessing their toxicological impact and carcinogenic properties (Zwirner-Baier & Neumann, 1998).

安全和危害

属性

IUPAC Name |

N-[(4-acetamidophenyl)methyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTHYGFQEGMNRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404666 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

CAS RN |

102677-62-3 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

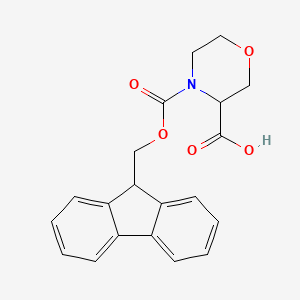

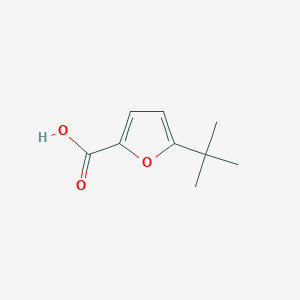

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)

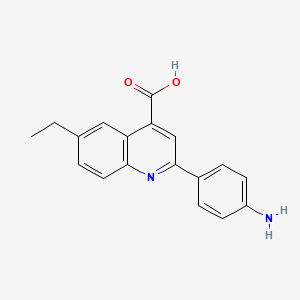

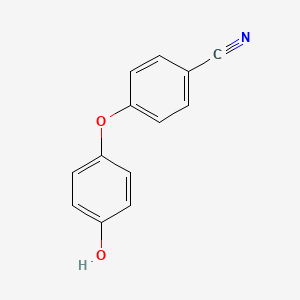

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

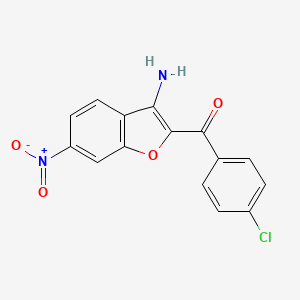

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)